4-amino-N-(4-fluorophenyl)benzenesulfonamide
Overview
Description
4-amino-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
4-amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-(4-fluorophenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
4-amino-N-(4-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-aminobenzenesulfonamide: Lacks the fluorophenyl group, making it less versatile in certain chemical reactions.
N-(4-fluorophenyl)benzenesulfonamide: Lacks the amino group, which reduces its reactivity in nucleophilic substitution reactions.
The presence of both the amino and fluorophenyl groups in this compound makes it unique and more versatile for various applications.
Biological Activity
4-amino-N-(4-fluorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a fluorophenyl moiety, which contribute to its pharmacological properties. The following sections will explore its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Several studies have reported the antibacterial properties of sulfonamide derivatives, including this compound. This compound has shown significant activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 20 µg/mL |
S. aureus | 15 µg/mL |
P. aeruginosa | 25 µg/mL |
Research indicates that the introduction of the fluorine atom enhances the antibacterial potency of sulfonamides, making them effective against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibits cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 9.8 | Cell cycle arrest at G2/M phase |
In vitro studies have demonstrated that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Inhibition (%) |
---|---|
IL-6 | 70% |
TNF-α | 65% |
This anti-inflammatory activity suggests a potential therapeutic role in treating inflammatory diseases .
Case Studies
- Cardiovascular Effects : A study using isolated rat hearts showed that derivatives similar to this compound can modulate perfusion pressure and coronary resistance by interacting with calcium channels. This interaction is crucial for regulating blood pressure and cardiac function .
- Cancer Treatment : In a comparative study of various benzenesulfonamide derivatives, this compound was highlighted for its superior cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further development .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models predict favorable permeability characteristics across biological membranes, suggesting good bioavailability .
Properties
IUPAC Name |
4-amino-N-(4-fluorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVUQEQLEFFAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164261 | |
Record name | Sulfanilanilide, 4'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-85-5 | |
Record name | 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1494-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanilanilide, 4'-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001494855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanilanilide, 4'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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